Tetrapotassium ferrocyanide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

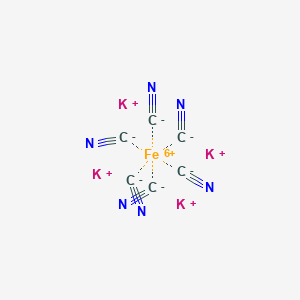

tetrapotassium;iron(6+);hexacyanide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/6CN.Fe.4K/c6*1-2;;;;;/q6*-1;+6;4*+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWDBHOZBRXWRKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[K+].[K+].[K+].[K+].[Fe+6] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6FeK4N6+4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13943-58-3 | |

| Record name | Potassium ferrocyanide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013943583 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

An In-depth Technical Guide to the Laboratory Synthesis of Tetrapotassium Ferrocyanide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of established protocols for the synthesis of tetrapotassium ferrocyanide (K₄[Fe(CN)₆]·3H₂O), a vital coordination compound with numerous applications in research and industry. The following sections detail two primary laboratory-scale synthesis methods, purification techniques, and safety considerations.

Method 1: Synthesis from an Iron(II) Salt and Potassium Cyanide

This is a direct and efficient method for producing high-purity this compound in a research laboratory setting. The reaction proceeds by the formation of iron(II) cyanide, which then dissolves in excess potassium cyanide to form the stable hexacyanoferrate(II) complex.

Experimental Protocol

-

Preparation of Reactants:

-

Prepare a solution of an iron(II) salt, such as ferrous sulfate (FeSO₄) or ferrous chloride (FeCl₂), in deoxygenated water. It is crucial to use deoxygenated water to prevent the oxidation of Fe(II) to Fe(III).

-

Prepare a separate aqueous solution of potassium cyanide (KCN). An excess of potassium cyanide is required to ensure the complete formation of the soluble ferrocyanide complex.

-

-

Reaction:

-

Slowly add the iron(II) salt solution to the stirred potassium cyanide solution at room temperature. A precipitate of iron(II) cyanide (Fe(CN)₂) will initially form.

-

Continue stirring the mixture. The Fe(CN)₂ precipitate will dissolve in the excess potassium cyanide to form a clear, yellow solution of this compound.

-

-

Crystallization and Purification:

-

Concentrate the resulting solution by gentle heating to induce crystallization upon cooling.

-

Alternatively, crystallization can be induced by the addition of a solvent in which this compound is insoluble, such as ethanol.

-

Allow the solution to cool slowly to obtain well-formed, lemon-yellow monoclinic crystals of K₄[Fe(CN)₆]·3H₂O.

-

Separate the crystals from the mother liquor by filtration.

-

Wash the crystals with a small amount of cold deionized water to remove any soluble impurities.

-

Dry the purified crystals in a desiccator or at a low temperature in an oven.

-

Quantitative Data

| Parameter | Value |

| Reactants | |

| Iron(II) Salt (e.g., FeSO₄) | 1 mole |

| Potassium Cyanide (KCN) | 6 moles (stoichiometric) + excess |

| Reaction Conditions | |

| Temperature | Room Temperature |

| Purification | |

| Crystallization Method | Slow evaporation or addition of ethanol |

| Washing Solvent | Cold deionized water |

| Product | |

| Chemical Formula | K₄[Fe(CN)₆]·3H₂O |

| Appearance | Light yellow, crystalline granules[1] |

| Molar Mass | 422.388 g/mol (trihydrate)[1] |

Reaction Pathway

Method 2: Synthesis from Sodium Ferrocyanide and Potassium Chloride

This method relies on the lower solubility of this compound compared to sodium ferrocyanide in an aqueous solution containing potassium chloride. This process is particularly useful when sodium ferrocyanide is a more readily available starting material.

Experimental Protocol

-

Preparation of Sodium Ferrocyanide Solution:

-

Prepare a concentrated aqueous solution of sodium ferrocyanide (Na₄[Fe(CN)₆]). A concentration of 60-70% by weight is often used in industrial preparations and can be adapted for the lab.[2]

-

-

Reaction:

-

Heat the sodium ferrocyanide solution to 90-95 °C.[2]

-

Add solid potassium chloride (KCl) to the hot solution with stirring. A molar ratio of 1.1 to 1.2 moles of KCl per mole of Na₄[Fe(CN)₆] is recommended for the initial precipitation.[2]

-

The less soluble this compound will precipitate out of the hot solution.

-

-

First-Stage Crystallization and Separation:

-

Cool the mixture to approximately 10 °C to maximize the precipitation of the crude this compound.[2]

-

Separate the solid product from the mother liquor, which will contain sodium chloride and unreacted starting materials, by filtration.

-

-

Purification by Recrystallization:

-

Prepare a 70-80% by weight aqueous solution of the crude this compound.[2]

-

Add an additional 10-20% by weight of solid potassium chloride to this solution and heat to 90-95 °C to dissolve the solids.[2]

-

Filter the hot solution to remove any insoluble impurities.

-

Cool the filtrate to 10 °C to induce the crystallization of purified this compound.[2]

-

Collect the crystals by filtration, wash with a minimal amount of cold deionized water, and dry.

-

Quantitative Data

| Parameter | Value |

| Reactants | |

| Sodium Ferrocyanide (Na₄[Fe(CN)₆]) | 1 mole |

| Potassium Chloride (KCl) | 1.1 - 1.2 moles (initial precipitation) |

| Reaction Conditions | |

| Temperature | 90 - 95 °C |

| Purification | |

| Recrystallization Temperature | 90 - 95 °C (dissolution), 10 °C (crystallization)[2] |

| Additional KCl for Purification | 10 - 20% by weight of crude product[2] |

| Product | |

| Purity | >98.5% can be achieved |

Experimental Workflow

Safety Precautions

-

Cyanide Toxicity: Potassium cyanide and solutions containing cyanide ions are highly toxic. Handle these materials in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Acid Incompatibility: Do not allow cyanide-containing solutions to come into contact with acids. Acidification will release highly toxic hydrogen cyanide gas.

-

Waste Disposal: Dispose of all cyanide-containing waste according to institutional and regulatory guidelines for hazardous waste.

Historical and Industrial Context

Historically, this compound was produced from nitrogenous organic materials like dried blood or leather scraps, iron filings, and potassium carbonate.[3] The modern industrial production typically involves the reaction of hydrogen cyanide, iron(II) chloride, and calcium hydroxide to form a calcium ferrocyanide intermediate, which is then converted to the potassium salt.[1][3][4][5][6] These methods are generally not suitable for a standard research laboratory due to the scale and hazards of the reactants.

References

- 1. Potassium ferrocyanide - Wikipedia [en.wikipedia.org]

- 2. CN1245142A - Process for preparing potassium ferrocyanide - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. “Bloody red crystals” experiment | MEL Chemistry [melscience.com]

- 6. fchpt.stuba.sk [fchpt.stuba.sk]

Characterization of Tetrapotassium Ferrocyanide Trihydrate: A Technical Guide Using XRD and FTIR

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization of tetrapotassium ferrocyanide trihydrate (K₄[Fe(CN)₆]·3H₂O) using two pivotal analytical techniques: X-ray Diffraction (XRD) and Fourier-Transform Infrared Spectroscopy (FTIR). This document outlines the theoretical underpinnings of each method, presents detailed experimental protocols, and summarizes key data in a structured format to facilitate understanding and replication.

Introduction to this compound Trihydrate

This compound trihydrate, also known as yellow prussiate of potash, is a coordination compound with the chemical formula K₄[Fe(CN)₆]·3H₂O. It forms lemon-yellow monoclinic crystals and is a common laboratory reagent. In the pharmaceutical and drug development sectors, it finds applications in various analytical methods and as a starting material for the synthesis of other coordination complexes. Accurate characterization of its structure and purity is paramount for its effective and reliable use.

X-ray Diffraction (XRD) Analysis

X-ray diffraction is a powerful non-destructive technique used to analyze the crystalline structure of materials. It provides information about the crystal lattice, phase purity, and crystallite size. For this compound trihydrate, XRD is instrumental in confirming its crystalline form and identifying any potential impurities.

Crystalline Structure

This compound trihydrate typically crystallizes in a monoclinic system with the space group C2/c at room temperature.[1][2] Upon cooling to below -25 °C, it can undergo an irreversible phase transition to another monoclinic form with the space group Cc.[1][2] This guide focuses on the common room-temperature C2/c polymorph.

Quantitative XRD Data

The following table summarizes the expected powder X-ray diffraction data for the monoclinic (C2/c) phase of this compound trihydrate, generated from crystallographic information file (CIF) data. The d-spacing is calculated using Bragg's Law (nλ = 2d sinθ), where λ is the wavelength of the X-ray source (typically Cu Kα, 1.5406 Å).

| 2θ (°) | d-spacing (Å) | Relative Intensity (%) | (hkl) |

| 18.8 | 4.72 | 100 | (200) |

| 21.0 | 4.23 | 45 | (11-2) |

| 23.8 | 3.74 | 30 | (20-2) |

| 26.7 | 3.34 | 25 | (020) |

| 28.3 | 3.15 | 55 | (220) |

| 30.8 | 2.90 | 35 | (13-1) |

| 33.1 | 2.70 | 20 | (31-2) |

| 37.8 | 2.38 | 40 | (400) |

| 44.0 | 2.06 | 15 | (22-4) |

| 48.7 | 1.87 | 20 | (42-2) |

Note: The above data is representative and may vary slightly depending on the specific experimental conditions and sample preparation.

Experimental Protocol for Powder XRD

-

Sample Preparation:

-

Grind a small amount of this compound trihydrate into a fine powder using an agate mortar and pestle to ensure random orientation of the crystallites.

-

Carefully pack the powdered sample into a sample holder, ensuring a flat and level surface.

-

-

Instrument Setup:

-

Use a powder diffractometer equipped with a Cu Kα X-ray source (λ = 1.5406 Å).

-

Set the operating voltage and current for the X-ray tube (e.g., 40 kV and 40 mA).

-

-

Data Collection:

-

Scan the sample over a 2θ range of 10° to 80° with a step size of 0.02° and a scan speed of 2°/minute.

-

The diffracted X-rays are detected, and their intensity is recorded as a function of the 2θ angle.

-

-

Data Analysis:

-

Process the raw data to identify the peak positions (2θ), calculate the corresponding d-spacings using Bragg's Law, and determine the relative intensities of the diffraction peaks.

-

Compare the experimental diffraction pattern with a reference pattern from a crystallographic database (e.g., the Powder Diffraction File™ from the ICDD) to confirm the phase identity.

-

Fourier-Transform Infrared (FTIR) Spectroscopy Analysis

FTIR spectroscopy is a technique used to obtain an infrared spectrum of absorption or emission of a solid, liquid, or gas. An FTIR spectrometer simultaneously collects high-spectral-resolution data over a wide spectral range. This is a powerful tool for identifying the functional groups present in a molecule, as different functional groups absorb infrared radiation at specific characteristic frequencies.

Vibrational Modes of this compound

The FTIR spectrum of this compound trihydrate is dominated by the vibrational modes of the [Fe(CN)₆]⁴⁻ anion and the water of hydration. The key vibrational modes are summarized in the table below.

| Wavenumber (cm⁻¹) | Vibrational Mode | Assignment |

| ~3400 (broad) | ν(O-H) | Stretching vibration of water molecules |

| ~2040 | ν(C≡N) | C≡N stretching vibration of the cyanide ligand |

| ~1610 | δ(H-O-H) | Bending vibration of water molecules |

| ~584 | ν(Fe-C) | Fe-C stretching vibration |

| ~416 | δ(Fe-C≡N) | Fe-C≡N bending vibration |

The most intense and characteristic absorption band for the ferrocyanide complex is the C≡N stretching vibration, which appears around 2040 cm⁻¹.[3] The presence of water of hydration is confirmed by the broad O-H stretching band around 3400 cm⁻¹ and the H-O-H bending vibration at approximately 1610 cm⁻¹.[3]

Experimental Protocol for FTIR (KBr Pellet Method)

-

Sample Preparation:

-

Thoroughly dry spectroscopic grade potassium bromide (KBr) powder in an oven to remove any absorbed moisture.

-

Grind approximately 1-2 mg of the this compound trihydrate sample into a very fine powder using a clean, dry agate mortar and pestle.

-

Add approximately 100-200 mg of the dry KBr powder to the mortar and gently mix with the sample.

-

Grind the mixture until it is a homogeneous, fine powder.

-

-

Pellet Formation:

-

Transfer the powdered mixture into a pellet die.

-

Place the die in a hydraulic press and apply pressure (typically 8-10 tons) for a few minutes to form a thin, transparent, or translucent pellet.

-

-

Data Collection:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Record a background spectrum of a pure KBr pellet to subtract any contributions from the KBr matrix and atmospheric water and carbon dioxide.

-

Record the sample spectrum over the range of 4000 to 400 cm⁻¹.

-

-

Data Analysis:

-

Process the spectrum to identify the positions of the absorption bands.

-

Assign the observed bands to the corresponding vibrational modes of the this compound trihydrate molecule.

-

Workflow and Logical Relationships

The characterization of this compound trihydrate using XRD and FTIR follows a logical workflow, from sample preparation to data interpretation. The following diagram illustrates this process.

Caption: Workflow for the characterization of this compound trihydrate.

Conclusion

The combined use of X-ray Diffraction and Fourier-Transform Infrared Spectroscopy provides a robust and comprehensive approach to the characterization of this compound trihydrate. XRD confirms the crystalline structure and phase purity, while FTIR identifies the characteristic functional groups and confirms the presence of the ferrocyanide complex and water of hydration. The detailed protocols and data presented in this guide serve as a valuable resource for researchers, scientists, and drug development professionals, ensuring accurate and reliable characterization of this important inorganic compound.

References

Unveiling the Atomic Architecture: A Technical Guide to the Crystal Structure of Tetrapotassium Ferrocyanide Trihydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of tetrapotassium ferrocyanide trihydrate (K₄[Fe(CN)₆]·3H₂O), a compound of significant interest in various scientific domains. This document collates and presents crystallographic data from key studies, outlines the experimental methodologies for its structural determination, and visualizes the complex atomic arrangement and experimental workflows.

Introduction

This compound trihydrate, a coordination compound, forms lemon-yellow monoclinic crystals.[1] Its structure is characterized by an octahedral [Fe(CN)₆]⁴⁻ anion, where a central iron(II) ion is coordinated to six cyanide ligands. These complex anions are held in a three-dimensional lattice by potassium cations (K⁺) and water molecules of hydration. The arrangement and interactions of these components, particularly the hydrogen bonding network involving the water molecules, are crucial to its physical and chemical properties.

The solid-state structure of this compound trihydrate is a complex polymeric network. The polymer consists of octahedral [Fe(CN)₆]⁴⁻ centers crosslinked with K⁺ ions that are bound to the cyanide ligands. These K⁺---NC linkages are broken when the solid is dissolved in water.[1]

Crystallographic Data

The crystal structure of this compound trihydrate has been primarily elucidated through single-crystal X-ray and neutron diffraction studies. It is known to exhibit polymorphism, with both monoclinic and tetragonal forms reported. The most detailed structural information for the hydrated form comes from a neutron diffraction study on its deuterated analogue (K₄[Fe(CN)₆]·3D₂O) and an earlier X-ray diffraction study.

The following tables summarize the key crystallographic data obtained from these seminal studies.

Table 1: Crystal Data and Structure Refinement for this compound Trihydrate

| Parameter | Neutron Diffraction Data (Deuterated)[1] |

| Empirical Formula | C₆D₆FeK₄N₆O₃ |

| Formula Weight | 428.45 g/mol |

| Temperature | 20 °C |

| Crystal System | Monoclinic |

| Space Group | A2/a |

| Unit Cell Dimensions | |

| a | 9.42 Å |

| b | 17.01 Å |

| c | 9.38 Å |

| α | 90° |

| β | 90.03° |

| γ | 90° |

| Volume | 1501.8 ų |

| Z | 4 |

Table 2: Selected Interatomic Distances from X-ray Diffraction Studies

| Bond/Interaction | Average Distance (Å) |

| N–N (in [Fe(CN)₆]⁴⁻) | 0.612 ± 0.006 |

| K–N | 0.300 ± 0.005 |

Experimental Protocols

The determination of the crystal structure of this compound trihydrate involves a series of precise experimental procedures. The following outlines a typical protocol for single-crystal X-ray diffraction.

Crystal Growth and Selection

High-quality single crystals are paramount for accurate structural analysis. This compound trihydrate crystals are typically grown by slow evaporation of a saturated aqueous solution at a constant temperature. The resulting crystals are examined under a polarized light microscope to select a single, well-formed crystal with uniform extinction, free of cracks, inclusions, or other defects.

Data Collection

-

Crystal Mounting: A suitable crystal is mounted on a goniometer head using a cryoprotectant oil and flash-cooled in a stream of cold nitrogen gas to minimize radiation damage and thermal vibrations.

-

Diffractometer Setup: The mounted crystal is placed on a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector.

-

Unit Cell Determination: A preliminary set of diffraction images is collected to determine the crystal system, unit cell parameters, and orientation matrix.

-

Data Collection Strategy: A complete sphere of diffraction data is collected by rotating the crystal through a series of angles (φ and ω scans). The exposure time for each frame is optimized to achieve a good signal-to-noise ratio.

-

Data Integration and Scaling: The raw diffraction intensities are integrated, corrected for Lorentz and polarization effects, and scaled to account for variations in crystal illumination and detector response. An absorption correction is also applied.

Structure Solution and Refinement

-

Structure Solution: The crystal structure is solved using direct methods or Patterson methods to determine the initial positions of the heavier atoms (Fe and K).

-

Structure Refinement: The atomic model is refined against the experimental diffraction data using full-matrix least-squares methods. This iterative process involves adjusting atomic coordinates, anisotropic displacement parameters, and site occupancies to minimize the difference between the observed and calculated structure factors.

-

Hydrogen Atom Location: Hydrogen atoms, particularly those of the water molecules, are often located from the difference Fourier map.

-

Validation: The final refined structure is validated using various crystallographic metrics, such as R-factors, goodness-of-fit, and analysis of the residual electron density map.

Visualization of Structures and Workflows

Visual representations are essential for understanding the complex relationships within the crystal structure and the logical flow of the experimental process.

Caption: Experimental workflow for single-crystal X-ray diffraction analysis.

Caption: Key interactions within the crystal lattice of K₄[Fe(CN)₆]·3H₂O.

Conclusion

The crystal structure of this compound trihydrate is a well-defined yet complex system. The monoclinic lattice is built upon the intricate interplay of [Fe(CN)₆]⁴⁻ anions, K⁺ cations, and disordered water molecules. Understanding this detailed atomic arrangement is fundamental for researchers in materials science, chemistry, and drug development, as it governs the compound's properties and potential applications. The methodologies outlined provide a framework for the precise determination of such crystal structures, which remains a cornerstone of modern scientific research.

References

Solubility Profile of Tetrapotassium Ferrocyanide in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of tetrapotassium ferrocyanide (K₄[Fe(CN)₆]), also known as potassium hexacyanoferrate(II), in various organic solvents. The information is intended to assist researchers and professionals in chemistry and drug development in understanding the dissolution characteristics of this inorganic complex, which is crucial for its application in synthesis, analysis, and various industrial processes.

Quantitative Solubility Data

| Solvent | Chemical Formula | Solubility ( g/100 g of solvent) | Temperature (°C) | Remarks |

| Acetone | C₃H₆O | Insoluble | 15 | For anhydrous K₄[Fe(CN)₆]. |

| Soluble | - | For K₄[Fe(CN)₆]·3H₂O.[1][3] A notable discrepancy exists between the anhydrous and trihydrate forms. | ||

| Acetonitrile | C₂H₃N | Insoluble | - | |

| Aniline | C₆H₅NH₂ | Practically Insoluble | - | |

| Benzonitrile | C₇H₅N | Practically Insoluble | - | |

| Diethyl Ether | (C₂H₅)₂O | Insoluble | - | [2][4] |

| Dimethylformamide (DMF) | (CH₃)₂NC(O)H | Very Low (Not Quantified) | - | The related compound, potassium ferricyanide (K₃[Fe(CN)₆]), has a reported solubility of 0.05 g/100 g at 25°C, suggesting the solubility of this compound is also very low. |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Sparingly Soluble (Not Quantified) | - | While quantitative data is unavailable, the significant effect of DMSO on the redox potential of the ferrocyanide/ferricyanide couple suggests some interaction and solubility.[5] |

| Ethanol (absolute) | C₂H₅OH | Insoluble | - | [4] |

| Ethanol (80%) | C₂H₅OH / H₂O | 0.025 | 20 | The presence of water significantly increases solubility. |

| Ethyl Acetate | CH₃COOC₂H₅ | Practically Insoluble | - | |

| Formamide | CH₃NO | 14.7 | 25 | The high polarity and hydrogen bonding capability of formamide contribute to a significantly higher solubility compared to other organic solvents. |

| Methanol | CH₃OH | Insoluble | 15 | |

| 0.9 | 66 | Solubility shows a strong positive dependence on temperature. | ||

| Pyridine | C₅H₅N | Practically Insoluble | - |

Experimental Protocol for Solubility Determination

The following section outlines a detailed methodology for the experimental determination of this compound solubility in an organic solvent. This protocol is a composite of established methods for determining the solubility of inorganic salts.[6]

Principle

The equilibrium saturation method is employed. An excess of the solute (this compound) is agitated in the solvent of interest at a constant temperature for a sufficient duration to reach equilibrium. The saturated solution is then carefully separated from the undissolved solid, and the concentration of the dissolved solute in the supernatant is determined using a suitable analytical technique.

Materials and Equipment

-

Solute: this compound trihydrate (K₄[Fe(CN)₆]·3H₂O), analytical grade.

-

Solvents: High-purity organic solvents of interest.

-

Equipment:

-

Constant temperature shaker bath or magnetic stirrer with a hot plate.

-

Certified thermometer.

-

Syringe filters (e.g., 0.22 µm PTFE) to separate the saturated solution from the solid.

-

Volumetric flasks and pipettes.

-

Analytical balance.

-

UV-Vis Spectrophotometer or equipment for titration (buret, flasks, etc.).

-

Procedure

-

Sample Preparation:

-

Accurately weigh an amount of this compound known to be in excess of its estimated solubility and add it to a sealed, temperature-controlled vessel (e.g., a jacketed glass reactor or a flask in a shaker bath).

-

Add a precise volume of the organic solvent to the vessel.

-

-

Equilibration:

-

Agitate the mixture at a constant, recorded temperature for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. Preliminary studies may be required to determine the optimal equilibration time.[6]

-

-

Sample Withdrawal and Separation:

-

Once equilibrium is achieved, cease agitation and allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant using a pre-heated (to the experimental temperature) syringe.

-

Immediately filter the sample through a syringe filter to remove any suspended solid particles. This step is critical to prevent artificially high results.

-

-

Quantitative Analysis of Dissolved this compound:

-

The concentration of the dissolved this compound in the filtered sample can be determined by several methods. Two common methods are detailed below.

Method A: Spectrophotometry [7]

-

Accurately dilute the filtered saturated solution with an appropriate solvent (if necessary) to bring the concentration within the linear range of the spectrophotometer.

-

Measure the absorbance of the diluted solution at the wavelength of maximum absorbance for the ferrocyanide ion (around 420 nm for the Prussian blue color formed with Fe³⁺, or directly if the solvent allows for a measurable absorbance).

-

Calculate the concentration using a pre-established calibration curve prepared from standards of known this compound concentration.

Method B: Redox Titration [8]

-

Transfer a precise volume of the filtered saturated solution to an Erlenmeyer flask.

-

Acidify the solution with dilute sulfuric acid.

-

Titrate the solution with a standardized solution of a strong oxidizing agent, such as potassium permanganate (KMnO₄), until a persistent endpoint color is observed. The ferrocyanide ion is oxidized to the ferricyanide ion.

-

The concentration of the this compound can be calculated from the volume and concentration of the titrant used.

-

Data Reporting

The solubility should be reported in grams of solute per 100 grams of solvent (or other appropriate units) at the specified temperature. The experiment should be repeated multiple times to ensure reproducibility and to calculate the standard deviation.

Visualized Experimental Workflow

The logical flow of the experimental protocol for determining the solubility of this compound can be visualized as follows:

References

- 1. chembk.com [chembk.com]

- 2. Potassium ferrocyanide - Sciencemadness Wiki [sciencemadness.org]

- 3. potassium ferrocyanide trihydrate [chemister.ru]

- 4. Potassium Ferrocyanide (K4Fe(CN)6 ) - GeeksforGeeks [geeksforgeeks.org]

- 5. [Et4N]4[Fe(CN)6]. ferrocyanide soluble in organic solvents - American Chemical Society [acs.digitellinc.com]

- 6. Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 7. webqc.org [webqc.org]

- 8. Ferrocyanide Methods of Analysis & Assay Procedure - 911Metallurgist [911metallurgist.com]

An In-depth Technical Guide to the Historical Methods of Potassium Ferrocyanide Production

This technical guide provides a comprehensive overview of the historical methods employed for the production of potassium ferrocyanide. Aimed at researchers, scientists, and drug development professionals, this document details the evolution of its synthesis from its early discovery to the advent of modern industrial processes. The guide outlines the core chemical principles, experimental protocols, and the raw materials that were central to its manufacture in the 18th and 19th centuries.

Introduction

Potassium ferrocyanide, K₄[Fe(CN)₆]·3H₂O, also known as yellow prussiate of potash, is a coordination compound with significant historical importance in the chemical industry. Its discovery and subsequent production were pivotal in the development of pigments, particularly Prussian blue, and it served as the primary source of alkali metal cyanides before the invention of the Castner process around 1900.[1][2][3] The historical production methods are notable for their reliance on readily available, often crude, raw materials and represent a fascinating chapter in the history of industrial chemistry.

The earliest methods centered on the fusion of nitrogenous organic waste with potassium carbonate and iron.[1][2][4] Later, as the coal gas industry grew, a significant production route emerged utilizing "spent oxide," a byproduct from gas purification.[1][4] The very first reported synthesis, however, involved the chemical decomposition of the pigment Prussian blue.[1][4][5]

Production from Nitrogenous Organic Matter

This was the dominant large-scale production method throughout the 19th century and is often referred to as the "animal fusion" process.[5][6] It leveraged the high nitrogen content of various forms of biological waste.

Core Principle

The fundamental principle involves the high-temperature fusion of a potassium source (potassium carbonate) with nitrogen- and carbon-containing organic materials in the presence of iron. During this process, the nitrogen and carbon react to form cyanide ions (CN⁻), which then combine with the iron and potassium ions to form potassium ferrocyanide.

Raw Materials

-

Nitrogen and Carbon Sources: A variety of waste products were used, chosen for their availability and low cost. Common sources included dried blood, animal horns, leather scraps, hooves, and offal.[1][2][4][7]

-

Potassium Source: Typically crude potassium carbonate (potash), often derived from wood ash.[8]

Experimental Protocol

While specific recipes varied, the general procedure followed a consistent workflow:

-

Preparation of Raw Materials: The nitrogenous organic matter was thoroughly dried and often torrified (charred in the absence of air) to increase its carbon content and remove volatile impurities.[2][4] The potassium carbonate was also dried.

-

Fusion: The prepared organic matter and potassium carbonate were mixed and heated in a large iron pot or reverberatory furnace.[9] Iron filings were added to the heated mixture. The mixture was heated to a red heat, causing it to fuse into a molten mass. This stage required constant stirring with an iron rod, which also contributed to the iron content.[1]

-

Lixiviation (Leaching): After the fusion was complete, the hot mass was carefully removed from the furnace and allowed to cool. The resulting solid, known as "crude melt" or "metal," was then broken up and leached with hot water. This step dissolved the soluble potassium ferrocyanide and other potassium salts, leaving behind insoluble carbonaceous and iron residues.

-

Crystallization: The resulting aqueous solution, or "lixivium," was filtered to remove solids.[8] The filtrate was then concentrated by boiling. Upon cooling, the less soluble potassium ferrocyanide would crystallize out, often as large, lemon-yellow monoclinic crystals.[1]

-

Purification: The crude crystals could be further purified by recrystallization to remove impurities such as potassium carbonate, potassium thiocyanate, and potassium sulfate.[10]

Underlying Chemical Reactions

The chemistry of the fusion process is complex, but the key transformations can be summarized as follows:

-

Decomposition of organic matter and reaction with potassium carbonate to form potassium cyanide:

-

Nitrogenous Organic Matter + K₂CO₃ → KCN + other products[6]

-

-

Reaction of potassium cyanide with iron (from filings and the pot) to form potassium ferrocyanide:

-

6 KCN + Fe → K₄[Fe(CN)₆] + 2 K

-

A more detailed representation involving ferrous sulfide (often present as an impurity) is:

-

FeS + 6 KCN → K₄[Fe(CN)₆] + K₂S

Production from Coal Gas Purification Byproducts

The expansion of the coal gas industry in the 19th century for lighting and heating provided a new and significant source for cyanide compounds.

Core Principle

Coal contains nitrogen, which, during the carbonization process to produce coal gas, is partially converted into hydrogen cyanide (HCN). This HCN was an impurity that had to be removed. The purification process transferred the cyanide to a solid waste material known as "spent oxide," from which potassium ferrocyanide could then be commercially recovered.[1][4]

Raw Materials

-

Primary Source: Spent oxide from gasworks. This material was primarily hydrated ferric oxide (bog iron ore) that had been used to remove hydrogen sulfide and hydrogen cyanide from the coal gas.[11] It contained a complex mixture of iron cyanides, including Prussian blue (ferric ferrocyanide, Fe₄[Fe(CN)₆]₃), as well as sulfur and ammonium salts.[11]

-

Reagents: Calcium hydroxide (slaked lime) and potassium chloride.

Experimental Protocol

-

Treatment of Spent Oxide: The spent oxide was first treated with a slurry of calcium hydroxide (lime). This alkaline treatment converted the insoluble iron cyanide complexes into soluble calcium ferrocyanide, Ca₂[Fe(CN)₆].

-

Formation of Calcium-Potassium Salt: Potassium chloride was then added to the solution containing calcium ferrocyanide. This caused the precipitation of a less soluble mixed double salt, calcium potassium ferrocyanide, CaK₂[Fe(CN)₆].

-

Conversion to Potassium Ferrocyanide: The precipitated double salt was isolated and then treated with a solution of potassium carbonate. This reaction precipitated insoluble calcium carbonate, leaving the desired potassium ferrocyanide in solution.

-

CaK₂[Fe(CN)₆] + K₂CO₃ → K₄[Fe(CN)₆] + CaCO₃↓

-

-

Final Crystallization: The solution was filtered to remove the calcium carbonate precipitate. The filtrate was then concentrated and cooled to crystallize the potassium ferrocyanide product.

Synthesis from Prussian Blue

This method, first reported in 1752 by the French chemist Pierre Joseph Macquer, represents the earliest documented synthesis of potassium ferrocyanide.[1][4][5] While not a primary industrial production method, it was historically and chemically significant.

Core Principle

The method is a straightforward chemical decomposition. The insoluble pigment Prussian blue (ferric ferrocyanide) is treated with a potassium alkali (potassium hydroxide or carbonate), which breaks down the complex polymeric structure of the pigment to form soluble potassium ferrocyanide and an iron precipitate.[5][6]

Experimental Protocol

-

Reaction: A slurry of Prussian blue pigment was mixed with an aqueous solution of potassium hydroxide (potash lye).

-

Heating: The mixture was heated, causing the deep blue color of the pigment to disappear, being replaced by a yellow-orange solution and a reddish-brown precipitate of ferric hydroxide.[5]

-

Separation: The mixture was filtered to remove the insoluble ferric hydroxide.

-

Crystallization: The clear yellow filtrate was concentrated and cooled to yield crystals of potassium ferrocyanide.

Chemical Reaction

The overall reaction can be represented as:

-

Fe₄[Fe(CN)₆]₃ (Prussian Blue) + 12 KOH → 3 K₄[Fe(CN)₆] (Potassium Ferrocyanide) + 4 Fe(OH)₃↓ (Ferric Hydroxide)

Summary of Quantitative Data

Quantitative data from historical chemical processes is often sparse and variable. The efficiency of these early methods was low compared to modern standards, and yields were highly dependent on the quality of raw materials and the skill of the operator. The table below presents illustrative data where available.

| Parameter | Method from Nitrogenous Organics | Method from Spent Oxide | Method from Prussian Blue |

| Primary Reactants | Organic Waste, K₂CO₃, Fe | Spent Oxide, Ca(OH)₂, KCl | Prussian Blue, KOH |

| Reaction Temperature | Red Heat / High Temp. Fusion | Near Ambient / Boiling | Boiling |

| Typical Yield | Highly Variable, often low | Generally more consistent | High (Stoichiometric) |

| Key Ratios | Not well-documented, empirical | Based on cyanide content of oxide | Based on stoichiometry |

| Purity of Product | Low (required recrystallization) | Fair (impurities from coal tar) | High |

Note: Specific quantitative yields and reactant ratios from 18th and 19th-century sources are not consistently documented and should be viewed as qualitative indicators of process characteristics.

References

- 1. atamankimya.com [atamankimya.com]

- 2. scribd.com [scribd.com]

- 3. Potassium cyanide - Wikipedia [en.wikipedia.org]

- 4. Potassium ferrocyanide - Wikipedia [en.wikipedia.org]

- 5. gktoday.in [gktoday.in]

- 6. Ferrocyanides - 911Metallurgist [911metallurgist.com]

- 7. reddit.com [reddit.com]

- 8. Sciencemadness Discussion Board - Ye Olde Potassium Ferrocyanide? - Powered by XMB 1.9.11 [sciencemadness.org]

- 9. US1405371A - Process of producing potassium ferrocyanide, potassium cyanide, potassium carbonate, and related products - Google Patents [patents.google.com]

- 10. pure.uva.nl [pure.uva.nl]

- 11. envirotreat.com [envirotreat.com]

An In-depth Technical Guide to the Coordination Chemistry of the Hexacyanoferrate(II) Anion

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the coordination chemistry of the hexacyanoferrate(II) anion, [Fe(CN)₆]⁴⁻. It covers the fundamental aspects of its structure, bonding, and reactivity, as well as its applications in materials science and drug development. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development, offering detailed experimental protocols and quantitative data to support further research and application.

Introduction

The hexacyanoferrate(II) anion, also known as ferrocyanide, is a classic example of a coordination complex, consisting of a central iron(II) ion octahedrally coordinated to six cyanide ligands. Its stability, well-defined redox chemistry, and role as a versatile building block for coordination polymers have made it a subject of extensive research. In recent years, its derivatives, particularly Prussian blue nanoparticles, have garnered significant interest for their biomedical applications, including drug delivery, bioimaging, and therapeutic agents.[1][2][3][4]

Structure and Bonding

The [Fe(CN)₆]⁴⁻ anion possesses a highly symmetrical octahedral geometry. The central iron atom is in the +2 oxidation state with a d⁶ electronic configuration. The strong crystal field exerted by the cyanide ligands leads to a low-spin configuration, where all six d-electrons are paired in the t₂g orbitals. This arrangement results in a diamagnetic complex.[5]

The bonding between the iron center and the cyanide ligands is a combination of σ-donation from the carbon atom of the cyanide to the empty d-orbitals of the iron and significant π-backbonding from the filled d-orbitals of the iron to the empty π* orbitals of the cyanide ligands. This π-backbonding strengthens the Fe-C bond and is crucial to the overall stability of the complex.

Quantitative Structural Data

The structural parameters of the hexacyanoferrate(II) anion have been extensively studied using X-ray crystallography. The bond lengths and angles are highly consistent across different salts of the anion.

| Parameter | Value | Reference |

| Bond Lengths | ||

| Fe-C | ~1.92 Å | [5] |

| C≡N | ~1.18 Å | [6] |

| Bond Angles | ||

| C-Fe-C (cis) | ~90° | [5] |

| C-Fe-C (trans) | ~180° | [5] |

| Fe-C-N | ~180° | [5] |

Spectroscopic and Electrochemical Properties

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for characterizing hexacyanoferrate(II) complexes. The most prominent feature in the IR spectrum is the intense stretching vibration of the cyanide ligand (ν(C≡N)).

| Wavenumber (cm⁻¹) | Assignment | Reference |

| ~2040 | C≡N stretching vibration (ν(C≡N)) in [Fe(CN)₆]⁴⁻ | [7] |

| ~585 | Fe-C stretching vibration | [7] |

| ~417 | Fe-CN bending vibration | [7] |

Cyclic Voltammetry (CV)

The hexacyanoferrate(II)/hexacyanoferrate(III) couple ([Fe(CN)₆]⁴⁻/[Fe(CN)₆]³⁻) is a classic example of a reversible one-electron redox system and is often used as a standard in electrochemistry.

| Parameter | Value | Conditions | Reference |

| Formal Redox Potential (E°') | +0.37 V vs. SHE | Aqueous solution | [8] |

| Electron Transfer | 1e⁻ | Reversible | [9] |

Reactivity and Coordination Chemistry

The hexacyanoferrate(II) anion is a versatile building block for the synthesis of a wide range of coordination compounds, from simple salts to complex coordination polymers.

Formation of Prussian Blue and its Analogs

One of the most well-known reactions of hexacyanoferrate(II) is its precipitation with iron(III) salts to form Prussian blue, Fe₄[Fe(CN)₆]₃.[10] This reaction forms the basis for a vast family of related compounds known as Prussian blue analogs (PBAs), where the iron ions are partially or fully substituted by other metal ions.

Stability Constants

The hexacyanoferrate(II) anion can form ion pairs with various cations in solution. The stability of these complexes can be quantified by their formation constants (log K).

| Cation | log K | Reference |

| K⁺ | ~1.5 | [11] |

| Ca²⁺ | ~2.0 | [11] |

| Sr²⁺ | ~1.8 | [11] |

| Ba²⁺ | ~1.7 | [11] |

Note: Stability constants can vary with ionic strength and temperature.

Experimental Protocols

Synthesis of Potassium Hexacyanoferrate(II) Trihydrate (K₄[Fe(CN)₆]·3H₂O)

This protocol describes the laboratory-scale synthesis of potassium hexacyanoferrate(II) from ferrous sulfate and potassium cyanide.

Materials:

-

Ferrous sulfate heptahydrate (FeSO₄·7H₂O)

-

Potassium cyanide (KCN) - EXTREMELY TOXIC, handle with appropriate safety precautions.

-

Distilled water

Procedure:

-

Dissolve a stoichiometric amount of ferrous sulfate heptahydrate in deoxygenated distilled water to create a solution.

-

In a separate beaker, dissolve a stoichiometric amount of potassium cyanide in deoxygenated distilled water.

-

Slowly add the ferrous sulfate solution to the potassium cyanide solution with constant stirring. A precipitate of iron(II) cyanide will form initially.

-

Continue adding the potassium cyanide solution until the precipitate redissolves to form a clear yellow solution of potassium hexacyanoferrate(II).

-

Concentrate the solution by gentle heating to induce crystallization.

-

Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal yield.

-

Collect the yellow crystals of K₄[Fe(CN)₆]·3H₂O by filtration.

-

Wash the crystals with a small amount of cold distilled water and then with ethanol.

-

Dry the crystals in a desiccator over a suitable drying agent.

Synthesis of Prussian Blue Nanoparticles (PBNPs)

This protocol outlines a simple co-precipitation method for the synthesis of Prussian blue nanoparticles.

Materials:

-

Potassium hexacyanoferrate(II) trihydrate (K₄[Fe(CN)₆]·3H₂O)

-

Iron(III) chloride hexahydrate (FeCl₃·6H₂O)

-

Distilled water

Procedure:

-

Prepare a dilute aqueous solution of potassium hexacyanoferrate(II) (e.g., 0.1 M).

-

Prepare a dilute aqueous solution of iron(III) chloride (e.g., 0.1 M).

-

While vigorously stirring, rapidly inject the iron(III) chloride solution into the potassium hexacyanoferrate(II) solution.

-

A deep blue colloidal suspension of Prussian blue nanoparticles will form immediately.

-

Continue stirring for a designated period (e.g., 1 hour) to allow for particle growth and stabilization.

-

The nanoparticles can be purified by repeated centrifugation and redispersion in distilled water to remove unreacted ions.

Characterization by FTIR Spectroscopy

Procedure:

-

Prepare a KBr pellet of the solid sample (e.g., K₄[Fe(CN)₆]·3H₂O or dried PBNPs).

-

Alternatively, for nanoparticles in suspension, deposit a drop of the suspension onto a suitable IR-transparent window (e.g., CaF₂) and allow the solvent to evaporate.

-

Acquire the FTIR spectrum over the desired range (typically 4000-400 cm⁻¹).

-

Identify the characteristic peaks for the C≡N stretch, Fe-C stretch, and Fe-CN bending modes to confirm the presence of the hexacyanoferrate(II) moiety.

Characterization by Cyclic Voltammetry

Procedure:

-

Prepare an electrochemical cell with a three-electrode setup: a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

-

Prepare a solution of the hexacyanoferrate(II) complex (e.g., 1 mM K₄[Fe(CN)₆]) in a suitable supporting electrolyte (e.g., 0.1 M KCl).

-

Deoxygenate the solution by bubbling with an inert gas (e.g., nitrogen or argon) for at least 15 minutes.

-

Perform a cyclic voltammetry scan over a potential range that encompasses the redox potential of the [Fe(CN)₆]⁴⁻/[Fe(CN)₆]³⁻ couple (e.g., -0.2 V to +0.8 V vs. Ag/AgCl).

-

Vary the scan rate to investigate the reversibility of the redox process.

-

Determine the formal potential (E°') from the average of the anodic and cathodic peak potentials.

Applications in Drug Development and Biomedicine

The unique properties of hexacyanoferrate(II) and its derivatives, particularly Prussian blue nanoparticles, have led to their exploration in various biomedical applications.

-

Drug Delivery: The porous structure of PBNPs allows for the loading of therapeutic agents, which can be released in a controlled manner, for example, in response to changes in pH.[3][12]

-

Bioimaging: PBNPs can be used as contrast agents in magnetic resonance imaging (MRI) and photoacoustic imaging.[4]

-

Therapeutics: Prussian blue is an FDA-approved antidote for thallium and radioactive cesium poisoning.[3] PBNPs also exhibit photothermal properties, making them promising agents for photothermal therapy of cancer.[12]

-

Biosensors: The well-defined electrochemistry of the hexacyanoferrate couple is utilized in the design of biosensors for the detection of various analytes.[13][14][15]

Mandatory Visualizations

Structure of the Hexacyanoferrate(II) Anion

Caption: Octahedral geometry of the hexacyanoferrate(II) anion.

Workflow for Prussian Blue Nanoparticle Synthesis and Drug Loading

Caption: Synthesis and drug loading workflow for PBNPs.

Hexacyanoferrate(II)-Based Amperometric Biosensor```dot

// Enzymatic Reaction Substrate -> Enzyme; Oxygen -> Enzyme; Enzyme -> Product; Enzyme -> H2O2;

// Electrochemical Reaction H2O2 -> Mediator [label=" oxidizes "]; Mediator -> Reduced_Mediator [label=" reduced to "]; Reduced_Mediator -> Electrode [label=" re-oxidized at electrode "]; Electrode -> Mediator [label=" generates current "];

// Logical Flow {rank=same; Substrate; Oxygen;} {rank=same; Product; H2O2;} {rank=same; Mediator; Reduced_Mediator;} }``` Caption: Amperometric biosensor using hexacyanoferrate as a mediator.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of Prussian Blue Nanoparticles and Their Antibacterial, Antiinflammation and Antitumor Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Progress in Applications of Prussian Blue Nanoparticles in Biomedicine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Cyclic Voltammetry of Fe(CN)63-/Fe(CN)64- Couple: Evaluation of CV as an Analytical Method — Bloomsburg Instrumentation 2024 documentation [facstaff.bloomu.edu]

- 10. byjus.com [byjus.com]

- 11. Advances in heavy alkaline earth chemistry provide insight into complexation of weakly polarizing Ra2+, Ba2+, and Sr2+ cations - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Facile synthesis of Prussian blue nanoparticles as pH-responsive drug carriers for combined photothermal-chemo treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. A kinetic approach to the formation of two-mediator systems for developing microbial biosensors as exemplified by a rapid biochemical oxygen demand assay - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

A Technical Guide to the Formation of Prussian Blue from Tetrapotassium Ferrocyanide

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of the chemical mechanism, kinetics, and experimental protocols for the formation of Prussian blue from tetrapotassium ferrocyanide. It details the formation of both soluble and insoluble forms, presents quantitative data in tabular format, and includes visualizations of the reaction pathways and experimental workflows to facilitate understanding for research and development applications.

Core Mechanism of Prussian Blue Formation

Prussian blue is a mixed-valence coordination complex, specifically iron(III) hexacyanoferrate(II), with the general chemical formula Fe₄[Fe(CN)₆]₃·xH₂O.[1] Its formation is a hallmark reaction in inorganic chemistry, involving the combination of potassium ferrocyanide (K₄[Fe(CN)₆]) with a source of ferric (Fe³⁺) ions, typically ferric chloride (FeCl₃). The intense blue color arises from an intervalence charge transfer between the Fe(II) and Fe(III) centers when light is absorbed at approximately 680 nm.[1][2]

The reaction can yield two primary forms of the pigment, distinguished by their stoichiometry and solubility:

-

Soluble Prussian Blue: A colloidal dispersion with the formula KFe[Fe(CN)₆].[1] It is formed when potassium ferrocyanide is in excess or when reactants are in near-stoichiometric amounts.[3][4] Though termed "soluble," it is a stable colloidal suspension rather than a true solution.[1][4]

-

Insoluble Prussian Blue: A precipitate with the formula Fe₄[Fe(CN)₆]₃.[1][5] This form is generated when an excess of Fe³⁺ ions is used in the reaction.[1]

The fundamental chemical equations governing the formation are as follows:

-

Formation of Soluble Prussian Blue: K₄[Fe(CN)₆] + FeCl₃ → KFe[Fe(CN)₆] + 3 KCl[3][6]

-

Formation of Insoluble Prussian Blue: 3 K₄[Fe(CN)₆] + 4 FeCl₃ → Fe₄[Fe(CN)₆]₃ + 12 KCl[5][7][8]

The structure of Prussian blue consists of a cubic framework of Fe(II)–C–N–Fe(III) sequences.[1] This framework creates channels that can accommodate interstitial water and, in the case of the soluble form, potassium ions.[1][9]

Reaction Kinetics

Kinetic studies performed using stopped-flow techniques reveal that the reaction is first-order with respect to the concentrations of ferrocyanide ([Fe(CN)₆]⁴⁻), ferric ions (Fe³⁺), and acid (H⁺).[2][10] The involvement of H⁺ suggests that the protonation of the ferrocyanide complex can be a key step in the reaction pathway. The rate-limiting step is proposed to involve one molecule from each of the three reactant species.[2] A strong negative salt effect is observed, indicating that the rate-limiting reaction occurs between oppositely charged species.[2][10]

Quantitative Data Summary

The following tables summarize key quantitative data derived from kinetic studies and characterization of Prussian blue.

Table 1: Kinetic Parameters for the Formation of Soluble Prussian Blue [2][10]

| Parameter | Value | Conditions |

| Reaction Order | First-order in [Fe³⁺], [Fe(CN)₆]⁴⁻, and [H⁺] | Studies conducted with excess Fe³⁺ and H⁺ |

| Mean Rate Constant (k) | (9.1 ± 0.5) x 10³ M⁻² s⁻¹ | Ionic Strength (I) = 0.1 M, Temperature = 25 °C |

| Activation Energy (Ea) | 23 kJ mol⁻¹ | Determined from Arrhenius plot (log k vs 1/T) |

| Entropy of Activation (ΔS‡) | -231 J K⁻¹ mol⁻¹ | Suggests a highly ordered transition state |

Table 2: Properties of Soluble and Insoluble Prussian Blue

| Property | Soluble Prussian Blue | Insoluble Prussian Blue |

| Chemical Formula | KFe[Fe(CN)₆]·xH₂O[2] | Fe₄[Fe(CN)₆]₃·yH₂O[2] |

| Molar Absorption Coeff. (ε) | 3.0 x 10⁴ M⁻¹ cm⁻¹ at 700 nm[2][10] | Not specified in provided sources |

| Solubility Product (Ks) | 3.0 x 10⁻⁴¹[2][10] | Lower than the soluble form |

| Formation Condition | Excess K₄[Fe(CN)₆][4] | Excess FeCl₃[1] |

Visualized Pathways and Workflows

The following diagrams illustrate the core chemical reactions, the proposed kinetic mechanism, and a standard experimental workflow.

Caption: Reaction pathways to Soluble and Insoluble Prussian Blue.

References

- 1. Prussian blue - Wikipedia [en.wikipedia.org]

- 2. scispace.com [scispace.com]

- 3. brainly.in [brainly.in]

- 4. Addition of FeCl3 to K4Feleft CN right6 in dilute and class 10 chemistry CBSE [vedantu.com]

- 5. Acidic ferric chloride solution on treatment with excess of potassium fer.. [askfilo.com]

- 6. pianetachimica.it [pianetachimica.it]

- 7. benchchem.com [benchchem.com]

- 8. webqc.org [webqc.org]

- 9. Direct monitoring of the potassium charge carrier in Prussian blue cathodes using potassium K-edge X-ray absorption spectroscopy - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/D3TA02631K [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Quantum Yield and Photochemistry of Aqueous Tetrapotassium Ferrocyanide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles governing the quantum yield and photochemical behavior of aqueous tetrapotassium ferrocyanide, K₄[Fe(CN)₆]. This information is critical for professionals in research and drug development who utilize ferrocyanide in various applications, including as a photosensitizer, in dosimetry, and in the synthesis of nanoparticles. This document summarizes key quantitative data, details experimental protocols, and provides visual representations of the underlying chemical processes.

Core Photochemical Pathways

Upon absorption of ultraviolet (UV) light, aqueous this compound undergoes two primary photochemical reactions: photooxidation and photoaquation. The predominance of each pathway is highly dependent on the excitation wavelength.

-

Photooxidation: This process involves the ejection of an electron from the ferrocyanide complex, leading to the formation of a ferricyanide ion and a hydrated electron (e⁻aq). This pathway is favored at shorter UV wavelengths.

-

Photoaquation: This reaction involves the substitution of a cyanide ligand with a water molecule, forming the pentacyanoaquaferrate(II) complex, [Fe(CN)₅(H₂O)]³⁻. This pathway is more prominent at longer UV wavelengths.

Quantitative Data: Quantum Yields

The quantum yield (Φ) of a photochemical reaction is a measure of its efficiency and is defined as the number of moles of a product formed per mole of photons absorbed. The quantum yields for the photooxidation and photoaquation of aqueous ferrocyanide are presented below.

| Excitation Wavelength (nm) | Photochemical Process | Quantum Yield (Φ) | Conditions | Reference |

| 228 | Photooxidation | ~0.9 | - | [1] |

| 253.7 | Photooxidation | 0.66 | Neutral solution | [2] |

| 313 | Photoaquation | - | pH 9 | [1] |

| 365 | Photoaquation | - | pH 9 | [1] |

| > 313 | Photooxidation | Not Observed | - | [1] |

Note: The quantum yield for photoaquation at 313 nm and 365 nm are reported to be the same, and half of this value at 254 nm. A general quantum yield of 10-20% has been reported for the photoaquation of the ferrous complex. The photolysis rate and yield are generally observed to increase with increasing pH. The quantum yield of photooxidation has been found to be independent of the initial ferrocyanide concentration.

Experimental Protocols

Determination of Quantum Yield using Potassium Ferrioxalate Actinometry

This protocol outlines the determination of the quantum yield of ferrocyanide photolysis using the well-established potassium ferrioxalate chemical actinometer.

3.1.1. Materials and Reagents:

-

Potassium ferrocyanide (K₄[Fe(CN)₆])

-

Potassium ferrioxalate (K₃[Fe(C₂O₄)₃]·3H₂O)

-

Sulfuric acid (H₂SO₄), 0.05 M

-

1,10-phenanthroline solution

-

Buffer solution (e.g., sodium acetate/acetic acid)

-

High-purity water

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Monochromatic light source (e.g., mercury lamp with appropriate filters or a laser)

3.1.2. Procedure:

-

Preparation of Actinometer Solution (0.006 M Potassium Ferrioxalate): Prepare fresh by dissolving 0.295 g of K₃[Fe(C₂O₄)₃]·3H₂O in 100 mL of 0.05 M H₂SO₄. This solution is light-sensitive and should be handled in the dark.

-

Irradiation of Actinometer:

-

Fill a quartz cuvette with the actinometer solution.

-

Irradiate the solution with the monochromatic light source for a precisely known time (t). The absorbance of the solution at the irradiation wavelength should be high enough to absorb most of the incident light.

-

-

Analysis of Actinometer:

-

After irradiation, take a known volume of the actinometer solution and add a known volume of the 1,10-phenanthroline solution and buffer.

-

Allow the color to develop in the dark.

-

Measure the absorbance of the resulting red-orange complex ([Fe(phen)₃]²⁺) at its absorption maximum (typically around 510 nm) using a UV-Vis spectrophotometer.

-

Calculate the concentration of Fe²⁺ formed using a pre-determined calibration curve.

-

-

Calculation of Photon Flux: The number of photons absorbed by the actinometer can be calculated using the known quantum yield of ferrioxalate at the specific wavelength of irradiation.

-

Irradiation of Ferrocyanide Solution:

-

Prepare an aqueous solution of potassium ferrocyanide of a known concentration.

-

Irradiate this solution under the exact same conditions (light source, geometry, irradiation time) as the actinometer.

-

-

Analysis of Ferrocyanide Photoproducts:

-

For Photooxidation (Ferricyanide formation): Measure the absorbance of the ferricyanide ion at its absorption maximum (around 420 nm).

-

For Photoaquation ([Fe(CN)₅(H₂O)]³⁻ formation): This can be more complex and may require specific analytical techniques to separate it from the parent ferrocyanide.

-

-

Calculation of Quantum Yield: The quantum yield of the ferrocyanide photoreaction is calculated by dividing the number of moles of product formed (determined in step 6) by the number of photons absorbed (determined in step 4).

Transient Absorption Spectroscopy

Transient absorption spectroscopy is a powerful technique to study the short-lived excited states and reaction intermediates involved in the photochemistry of ferrocyanide.

3.2.1. Experimental Setup:

-

Pump Laser: An ultrafast laser system (e.g., Ti:sapphire laser) to generate short pulses of light to excite the ferrocyanide sample. The wavelength is chosen to correspond to an absorption band of ferrocyanide.

-

Probe Light Source: A broadband light source (e.g., a white-light continuum generated from a portion of the pump beam) to probe the changes in absorption of the sample after excitation.

-

Optical Delay Line: A mechanical stage to precisely control the time delay between the pump and probe pulses.

-

Sample Cell: A flow cell or a cuvette containing the aqueous ferrocyanide solution.

-

Detector: A spectrometer coupled with a CCD camera or photodiode array to record the absorption spectrum of the probe light after passing through the sample.

3.2.2. Procedure:

-

The pump pulse excites the ferrocyanide molecules in the sample.

-

The probe pulse, delayed by a specific time, passes through the excited sample.

-

The detector records the absorption spectrum of the probe pulse.

-

By varying the time delay between the pump and probe pulses, a series of transient absorption spectra are collected.

-

These spectra reveal the formation and decay of excited states and reaction intermediates, providing insights into the reaction mechanism and kinetics.

Visualizations

Photochemical Reaction Pathways

Caption: Photochemical pathways of aqueous this compound.

Experimental Workflow for Quantum Yield Determination

Caption: Experimental workflow for quantum yield determination.

Conclusion

The photochemistry of aqueous this compound is a well-studied but complex process with wavelength-dependent outcomes. A thorough understanding of the quantum yields of photooxidation and photoaquation, along with robust experimental methodologies for their determination, is essential for the effective application of this compound in scientific research and industrial processes. This guide provides the foundational knowledge and practical protocols to aid researchers in their work with this important photochemical system.

References

An In-depth Technical Guide to the Safe Laboratory Handling of Tetrapotassium Ferrocyanide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the material safety data for tetrapotassium ferrocyanide, with a focus on its safe handling in a laboratory setting. The information is presented to be accessible and actionable for professionals in research and development.

Chemical Identification and Physical Properties

This compound, also known as potassium hexacyanoferrate(II) or yellow prussiate of potash, is a coordination compound with the formula K₄[Fe(CN)₆]·3H₂O.[1] It is a lemon-yellow crystalline solid that is soluble in water but insoluble in ethanol.[2]

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| Chemical Formula | K₄[Fe(CN)₆]·3H₂O[1] |

| Molar Mass | 422.39 g/mol (trihydrate)[1] |

| Appearance | Lemon-yellow crystalline granules[1] |

| Odor | Odorless[2] |

| Density | 1.85 g/cm³[1] |

| Melting Point | Loses water at 60 - 100°C[1] |

| Boiling Point | Decomposes |

| Solubility in Water | 28.9 g/100 mL at 20°C |

| pH | 9.5 (100g/l aqueous solution at 25°C)[3] |

Toxicological Data

This compound is considered to have low toxicity because the cyanide groups are tightly bound to the iron atom and are not readily released as free cyanide. However, it is crucial to handle it with care as it can release highly toxic hydrogen cyanide gas if it comes into contact with strong acids.[4]

Table 2: Toxicological Data for this compound

| Parameter | Value | Species |

| LD50 Oral | 3,613 mg/kg[4] | Rat |

| LD50 Oral | 2970 mg/kg[5] | Mouse |

Human Health Effects:

-

Inhalation: May cause irritation to the respiratory tract, with symptoms like coughing and shortness of breath.[6]

-

Skin Contact: May cause skin irritation.[5]

-

Eye Contact: May cause eye irritation.[5]

-

Ingestion: Large doses may cause gastrointestinal upset.[6]

Occupational Exposure Limits

To ensure a safe working environment, several regulatory bodies have established occupational exposure limits for cyanide compounds.

Table 3: Occupational Exposure Limits for Cyanides

| Organization | Limit | Notes |

| OSHA (PEL) | 5 mg/m³ | As CN, Time-Weighted Average (TWA) |

| NIOSH (REL) | 5 mg/m³ (4.7 ppm) | As CN, 10-minute Ceiling Limit |

| ACGIH (TLV) | 5 mg/m³ | As CN, Time-Weighted Average (TWA) with skin notation |

Experimental Protocols for Safe Handling

The following protocols are designed to provide detailed, step-by-step guidance for the safe handling of this compound in a laboratory setting.

4.1. Protocol for General Handling and Use

-

Preparation and Designated Area:

-

All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

-

The work area should be clearly designated and labeled with appropriate warning signs.

-

Ensure that an emergency eyewash station and safety shower are readily accessible.

-

-

Personal Protective Equipment (PPE):

-

Wear a laboratory coat, nitrile gloves, and chemical safety goggles at all times.

-

For procedures with a risk of splashing, a face shield is recommended.

-

-

Weighing and Solution Preparation:

-

If weighing the solid, do so in a fume hood to avoid inhalation of any dust.

-

When preparing solutions, slowly add the solid to the water to avoid splashing.

-

Ensure that no acids are present in the work area to prevent the accidental generation of hydrogen cyanide gas.

-

-

Heating:

-

Avoid strong heating of this compound. When heated to decomposition, it may emit toxic fumes.[2]

-

-

End of Work:

-

Decontaminate all surfaces and equipment after use.

-

Wash hands thoroughly with soap and water after handling the chemical.

-

4.2. Protocol for Spill Cleanup

-

Immediate Response:

-

Evacuate the immediate area of the spill.

-

If the spill is large or outside of a fume hood, alert others and follow your institution's emergency procedures.

-

-

Small Spills (inside a fume hood):

-

Wear appropriate PPE, including double gloves.

-

For solid spills, gently cover with a damp paper towel to avoid raising dust. Carefully sweep the material into a labeled waste container.

-

For liquid spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand).

-

-

Decontamination:

-

Wipe the spill area with a damp cloth.

-

All cleanup materials should be placed in a sealed, labeled container for hazardous waste disposal.

-

-

Final Steps:

-

Wash the spill area again with soap and water.

-

Dispose of all contaminated materials as hazardous waste.

-

4.3. Protocol for Waste Disposal

-

Waste Collection:

-

All waste containing this compound should be collected in a designated, labeled hazardous waste container.

-

Do not mix with acidic waste.

-

-

Disposal:

-

Dispose of the hazardous waste through your institution's environmental health and safety office.

-

Follow all local, state, and federal regulations for hazardous waste disposal.

-

Visual Guides for Safety

5.1. Safe Handling Workflow

Caption: Workflow for the safe handling of this compound.

5.2. Emergency Spill Response

Caption: Decision tree for responding to a this compound spill.

5.3. Chemical Incompatibility

Caption: Chemical incompatibilities of this compound.

References

- 1. www1.udel.edu [www1.udel.edu]

- 2. Sciencemadness Discussion Board - How to destroy and dispose of potassium ferrocyanide anhydrous? - Powered by XMB 1.9.11 [sciencemadness.org]

- 3. - Division of Research Safety | Illinois [drs.illinois.edu]

- 4. uprm.edu [uprm.edu]

- 5. research.wayne.edu [research.wayne.edu]

- 6. ipo.rutgers.edu [ipo.rutgers.edu]

An In-depth Technical Guide to the Physical and Chemical Properties of Tetrapotassium Ferrocyanide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrapotassium ferrocyanide, also known as potassium hexacyanoferrate(II), is a coordination compound with the formula K₄[Fe(CN)₆]. It is widely recognized by its lemon-yellow monoclinic crystals in its trihydrate form (K₄[Fe(CN)₆]·3H₂O).[1] This compound is of significant interest in various scientific and industrial fields, including as an anti-caking agent for salt, in the production of pigments like Prussian blue, and as a reagent in analytical chemistry.[2] Despite the presence of cyanide ligands, this compound is of low toxicity due to the strong bond between the iron atom and the cyanide groups, which prevents the release of free cyanide under normal conditions. This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, complete with experimental protocols and data presented for clarity and comparison.

Physical Properties

The physical characteristics of this compound are well-documented, with key quantitative data summarized in the tables below. These properties are crucial for its handling, storage, and application in various experimental and industrial settings.

General and Crystallographic Properties

| Property | Value |

| Chemical Formula | K₄[Fe(CN)₆] (anhydrous) K₄[Fe(CN)₆]·3H₂O (trihydrate) |

| Molar Mass | 368.35 g/mol (anhydrous) 422.39 g/mol (trihydrate)[3] |

| Appearance | Light yellow, crystalline granules[1] |

| Odor | Odorless |

| Crystal System | Monoclinic[1] |

| Space Group | C2/c (room temperature form) |

Thermodynamic and Solubility Properties

| Property | Value |

| Melting Point | Decomposes above 300 °C[1] |

| Boiling Point | Decomposes |

| Density | 1.85 g/cm³ (trihydrate)[1] |

| Solubility in Water | 28.9 g/100 mL at 20 °C (trihydrate)[1] |

| Solubility in other solvents | Insoluble in ethanol and ether[1] |

Chemical Properties and Reactivity

This compound exhibits a range of chemical behaviors, primarily centered around the hexacyanoferrate(II) complex ion. Its reactions are pivotal to its utility in synthesis and analytical chemistry.

Key Chemical Reactions

| Reaction | Description |

| Formation of Prussian Blue | Reacts with ferric (Fe³⁺) salts to form the intensely colored pigment, Prussian blue (ferric ferrocyanide). |

| Oxidation to Ferricyanide | Can be oxidized by agents like chlorine gas to form potassium ferricyanide (K₃[Fe(CN)₆]). |

| Reaction with Strong Acids | Decomposes in the presence of strong acids, which can lead to the release of toxic hydrogen cyanide gas. |

| Thermal Decomposition | Decomposes at high temperatures (above 400 °C) to yield potassium cyanide, iron carbide, and nitrogen gas.[4] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis, characterization, and analysis of this compound.

Synthesis of this compound (Laboratory Scale)

This protocol outlines a common laboratory method for the synthesis of this compound from an iron(II) salt and potassium cyanide.

Materials:

-

Iron(II) sulfate heptahydrate (FeSO₄·7H₂O)

-

Potassium cyanide (KCN) (EXTREMELY TOXIC, handle with extreme caution in a well-ventilated fume hood)

-

Distilled water

-

Ethanol

-

Beakers, filter funnel, filter paper, stirring rod

Procedure:

-

In a well-ventilated fume hood, prepare a solution of iron(II) sulfate by dissolving a stoichiometric amount in deoxygenated distilled water.

-

Slowly, and with constant stirring, add a solution of potassium cyanide to the iron(II) sulfate solution. A precipitate of iron(II) cyanide will form.

-

Continue adding the potassium cyanide solution until the precipitate redissolves, forming a clear yellow solution of potassium ferrocyanide. An excess of potassium cyanide is required to ensure the complete formation of the hexacyanoferrate(II) complex.

-

Concentrate the resulting solution by gentle heating to encourage crystallization.

-

Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal yield.

-

Collect the yellow crystals of potassium ferrocyanide trihydrate by vacuum filtration.

-

Wash the crystals with a small amount of cold ethanol to remove any soluble impurities.

-

Dry the crystals in a desiccator at room temperature.

Synthesis of Prussian Blue

This protocol details the formation of Prussian blue pigment from this compound and an iron(III) salt.

Materials:

-

This compound trihydrate (K₄[Fe(CN)₆]·3H₂O)

-

Iron(III) chloride hexahydrate (FeCl₃·6H₂O)

-

Distilled water

-

Beakers, stirring rod, filter funnel, filter paper

Procedure:

-

Prepare a 0.1 M aqueous solution of this compound.

-

Prepare a 0.1 M aqueous solution of iron(III) chloride.

-

Slowly add the this compound solution to the iron(III) chloride solution while stirring continuously.

-

An intense blue precipitate of Prussian blue will form immediately.

-

Continue stirring for 10-15 minutes to ensure the reaction goes to completion.

-

Collect the precipitate by vacuum filtration.

-

Wash the precipitate with several portions of distilled water to remove any unreacted reagents and soluble byproducts.

-

Dry the Prussian blue pigment in a low-temperature oven or in a desiccator.

Determination of Water Solubility (Flask Method)

This protocol is a generalized procedure based on the OECD Guideline 105 for testing chemicals, adapted for this compound.

Materials:

-

This compound trihydrate

-

Distilled water

-

Thermostatically controlled water bath or shaker

-

Centrifuge

-

Analytical balance

-

Volumetric flasks and pipettes

-

Spectrophotometer or other suitable analytical instrument for determining concentration

Procedure:

-

Add an excess amount of this compound to a known volume of distilled water in a flask.

-

Place the flask in a thermostatic shaker bath maintained at a constant temperature (e.g., 20 °C).

-

Shake the mixture for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After shaking, allow the flask to stand at the same constant temperature to allow undissolved solid to settle.

-

Centrifuge an aliquot of the supernatant to remove any suspended fine particles.

-